

In-Depth Technical Guide: STING Agonist-8 Dihydrochloride

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Compound of Interest

Compound Name: STING agonist-8 dihydrochloride

Cat. No.: B12407618

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **STING agonist-8 dihydrochloride**, a potent modulator of the STING (Stimulator of Interferon Genes) pathway. This document details its target binding affinity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Core Target Engagement: Cellular Potency

STING agonist-8 dihydrochloride, also identified as compound 5-AB, is a potent, non-cyclic dinucleotide agonist of the STING protein. Its efficacy is demonstrated by a half-maximal effective concentration (EC50) of 27 nM in THP-1 Dual™ KI-hSTING-R232 cells, a human monocytic cell line engineered to report on STING activation. While direct binding affinity data such as the dissociation constant (Kd) is not publicly available, the low nanomolar EC50 value indicates a strong functional interaction with the STING protein, leading to robust downstream signaling.

Quantitative Data Summary

| Parameter | Value | Cell Line | Target | Source |
|-----------|-------|-------------------------------|-------------------------------|--------------|
| EC50 | 27 nM | THP-1 Dual™ KI-hSTING-R232 | Human STING (R232 variant) | [1][2][3][4] |

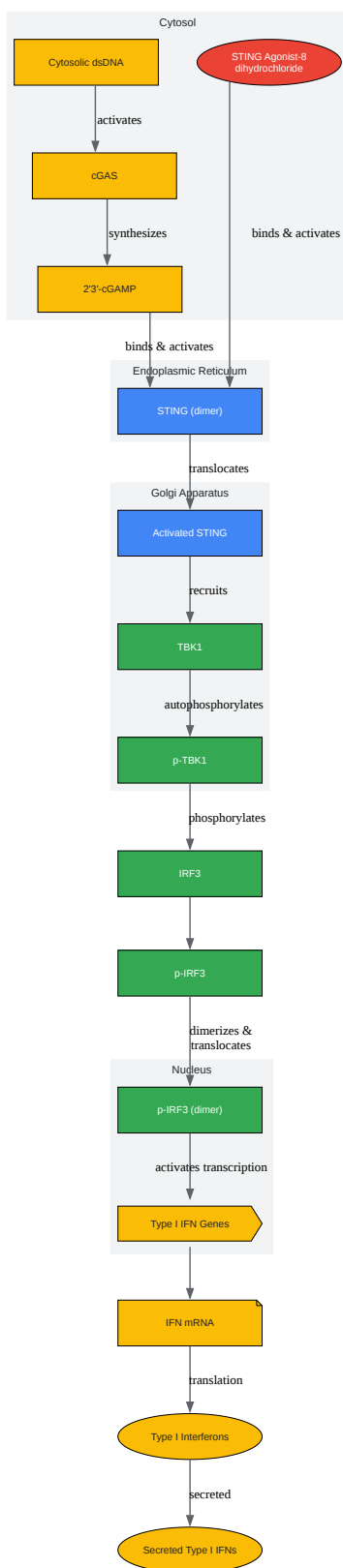
Mechanism of Action: Activating the cGAS-STING Pathway

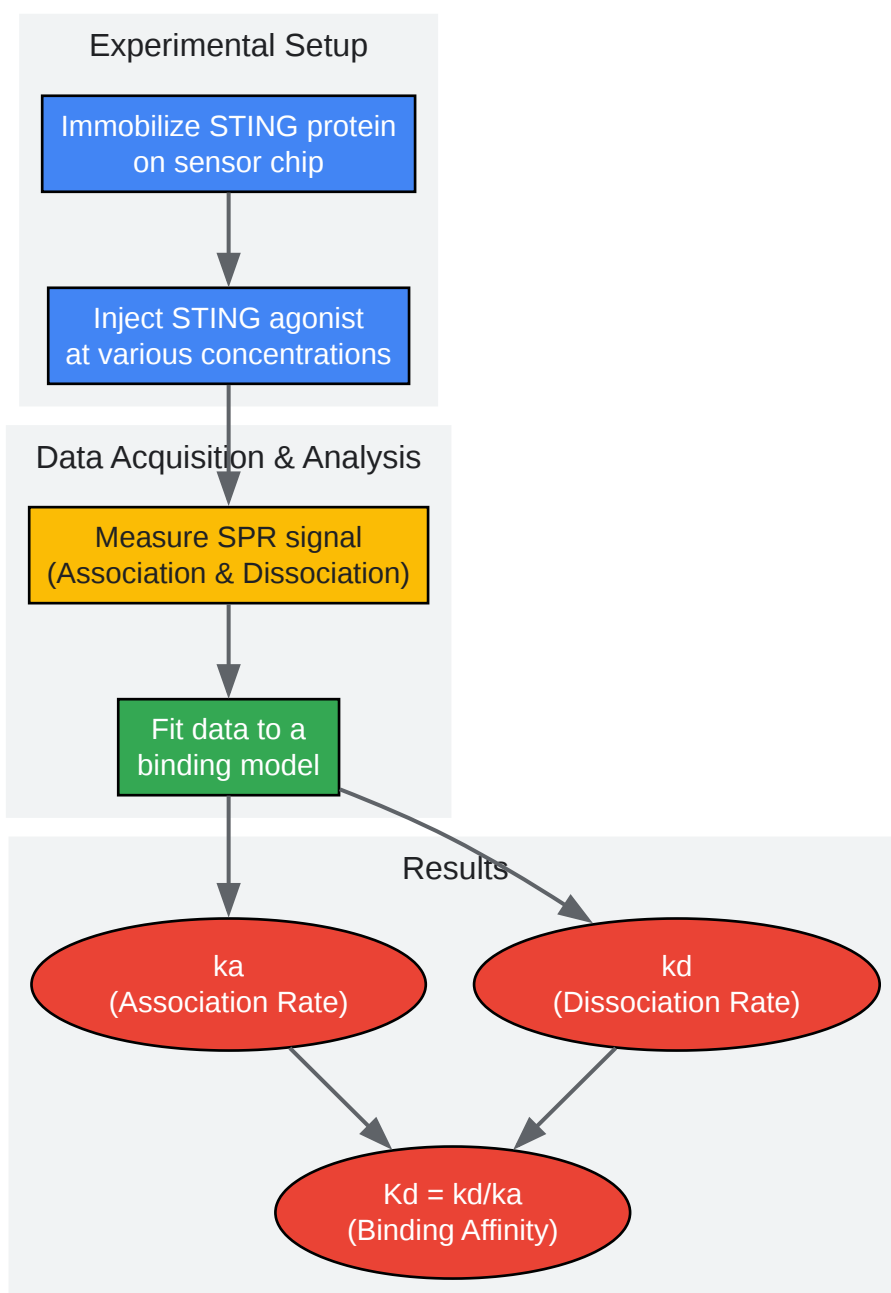
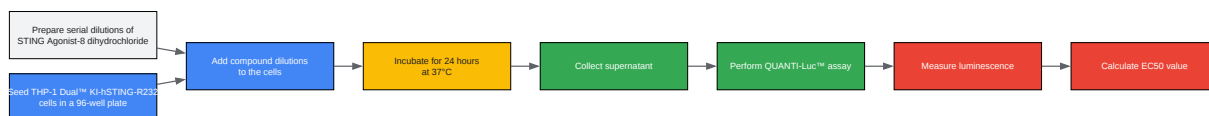
STING agonist-8 dihydrochloride functions by directly binding to the STING protein, an essential adaptor protein in the innate immune system. This binding event mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).

Upon activation by an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines. These cytokines are crucial for mounting an effective anti-tumor and anti-viral immune response.

STING Signaling Pathway





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